![molecular formula C12H13BrN2S B6632678 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B6632678.png)
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in cellular signaling pathways. The compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves the inhibition of PKB. PKB is a serine/threonine kinase that plays a crucial role in cellular signaling pathways, including those involved in cell survival, proliferation, and metabolism. The inhibition of PKB by 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline leads to the activation of downstream signaling pathways, resulting in the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline have been extensively studied. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline in lab experiments is its potency and specificity as a PKB inhibitor. This makes it a valuable tool for studying the role of PKB in cellular signaling pathways and for developing novel therapeutic interventions. However, one limitation of using this compound is its potential toxicity, as it has been shown to induce apoptosis in some cell types at high concentrations.
Orientations Futures
There are several future directions for research on 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline. One area of interest is the development of more potent and selective PKB inhibitors that can be used for therapeutic purposes. Another area of research is the investigation of the compound's potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline and its potential for use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves a multi-step process that includes the reaction of 5-methyl-2-nitroaniline with thioacetamide to form 5-methyl-2-(methylthio)aniline. This intermediate is then reacted with 4-methyl-5-thiazolylmethyl bromide to form the final product. The synthesis of this compound has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has been extensively studied for its potential therapeutic applications. Its inhibitory effect on PKB makes it a promising candidate for the treatment of cancer, as PKB is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival. The compound has also been studied for its potential use in the treatment of diabetes, as PKB is involved in insulin signaling pathways. Additionally, 3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-8-3-10(13)5-11(4-8)14-6-12-9(2)15-7-16-12/h3-5,7,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBAALMHWLWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)NCC2=C(N=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.